![molecular formula C23H19ClN4OS2 B2883947 1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223758-41-5](/img/structure/B2883947.png)
1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19ClN4OS2 and its molecular weight is 467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds within this chemical family, such as thieno and furopyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, various thienotriazolopyrimidines and thienopyrimidines have been prepared and shown to possess antimicrobial properties against a range of pathogens (Hossain & Bhuiyan, 2009). This research underscores the potential of these compounds in developing new antimicrobial agents.
Synthesis Methods
The synthesis approaches for these compounds often involve heterocyclization and nucleophilic displacement steps, leading to various pyrimidin-5(4H)-one derivatives. For instance, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was used in reactions with phenyl or ethyl isothiocyanate, followed by displacement with hydrazine and cyclocondensation, to prepare new derivatives (Davoodnia et al., 2008). Such methodologies highlight the versatility in synthesizing these compounds, enabling the exploration of their biological activities.
Potential Applications
The potential applications of these compounds are vast, primarily centered around their biological activities. The antimicrobial activity of these derivatives against various bacterial and fungal species suggests their utility in combating infectious diseases. Additionally, the synthesis of related structures has led to compounds with antitumor activities, indicating their potential in cancer therapy research (Lauria et al., 2013).
properties
IUPAC Name |
12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXMDXFOWHFDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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